molecular formula C16H11BO2S B2640089 Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid CAS No. 1447709-01-4

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid

Cat. No.: B2640089
CAS No.: 1447709-01-4
M. Wt: 278.13
InChI Key: GDSIVKCZCZDTPN-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid (CAS: 1447709-01-4) is a polycyclic aromatic compound featuring a fused benzo-thiophene core substituted with a boronic acid group at the 5-position. This structural motif confers unique reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in synthesizing complex organic molecules for pharmaceuticals, materials science, and agrochemicals . The compound is commercially available in varying purities (e.g., 95%) and formulations (e.g., standard solutions in cyclohexane) for environmental and synthetic applications . Its synthesis typically involves halogenation and subsequent boronation steps, as evidenced by protocols for analogous brominated derivatives .

Properties

IUPAC Name

naphtho[2,1-b][1]benzothiol-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BO2S/c18-17(19)13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)20-15/h1-9,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSIVKCZCZDTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4S2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid can be synthesized through the reaction of benzo[b]naphtho[1,2-d]thiophene with boronic acid. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions often include heating the mixture to around 75°C and stirring for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is primarily utilized as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules. It facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, enabling the synthesis of biaryl compounds and other derivatives. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Functionalization of C–H Bonds
Recent studies have demonstrated the compound’s ability to functionalize C–H bonds at the β-position of thiophene derivatives. This process allows for the introduction of various substituents into thiophene rings, enhancing the structural diversity of synthesized compounds . For instance, double C–H bond functionalization has been employed to create new heteroaryl compounds with potential applications in pharmaceuticals.

Material Science

Phosphorescent Materials
The compound has been investigated for its role in the development of phosphorescent materials. These materials are essential in optoelectronic devices such as organic light-emitting diodes (OLEDs). The unique electronic properties of this compound allow for efficient energy transfer processes, which are crucial for enhancing the performance of OLEDs .

Sensors
this compound has also been employed in the synthesis of sensors for detecting metal ions, such as copper(II). The incorporation of this compound into sensor designs has shown promising results in terms of sensitivity and selectivity, making it valuable for environmental monitoring applications .

Biological Applications

Anticancer Research
Emerging research indicates that derivatives of this compound exhibit significant biological activity, including anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, suggesting their potential as therapeutic agents. For example, compounds derived from this boronic acid have demonstrated selective cytotoxicity against lung adenocarcinoma cells .

Case Studies and Empirical Data

Application AreaStudy ReferenceFindings
Organic Synthesis Successful C–H bond functionalization at β-position with high yields.
Material Science Developed phosphorescent materials with enhanced OLED performance.
Biological Applications Derivatives showed selective inhibition of cancer cell growth.

Mechanism of Action

The mechanism by which benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and catalysts. The thiophene and naphthalene rings contribute to the compound’s electronic properties, making it suitable for use in organic electronic devices .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent/Feature
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid 1447709-01-4 C₁₆H₁₁BO₂S 286.13 g/mol Boronic acid (-B(OH)₂) at C5
Benzo[b]naphtho[2,3-d]thiophene 95-15-8 C₁₄H₈S 208.28 g/mol Unsubstituted, sulfur at [2,3-d]
Benzo[b]naphtho[1,2-d]thiophene 205-43-6 C₁₆H₁₀S 234.31 g/mol Unsubstituted, sulfur at [1,2-d]
Benzo[b]thiophene-5-acetic acid 17381-54-3 C₁₀H₈O₂S 208.23 g/mol Acetic acid (-CH₂COOH) at C5
  • Positional Isomerism : Benzo[b]naphtho[2,3-d]thiophene (CAS: 95-15-8) differs in the sulfur atom’s position, leading to altered π-conjugation and electronic properties. This affects reactivity in electrophilic substitution and photophysical behavior .
  • Functional Group Variation : Compared to the boronic acid derivative, Benzo[b]thiophene-5-acetic acid (CAS: 17381-54-3) replaces the boronic acid with a carboxylic group, limiting its utility in cross-coupling reactions but enhancing hydrogen-bonding interactions in medicinal chemistry .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Compound Key Reactivity Feature Application Example
This compound Boronic acid enables Suzuki-Miyaura coupling with aryl halides, forming C–C bonds Synthesis of nanographenes and OLED materials
5-Bromobenzo[b]naphtho[1,2-d]thiophene (5S) Bromine acts as a leaving group in nucleophilic substitutions or Stille couplings Precursor for sulfonate and sulfonic acid derivatives
2-Formylthiophene-4-boronic acid Aldehyde group participates in condensation reactions; boronic acid enables coupling Building block for fluorescent dyes
  • Boronic Acid vs. Brominated Derivatives : The boronic acid group in this compound facilitates metal-catalyzed couplings, whereas brominated analogs (e.g., 5S) require transition metals (e.g., Pd) for cross-coupling, increasing synthetic complexity .
  • Electronic Effects : The electron-withdrawing boronic acid group slightly deactivates the aromatic ring compared to electron-donating substituents (e.g., methyl groups), influencing regioselectivity in further functionalization .

Table 3: Biodegradation and Environmental Persistence

Compound Biodegradation Pathway Key Metabolites/Byproducts Environmental Impact
Benzo[b]naphtho[1,2-d]thiophene Bacterial co-metabolism via Sphingobium spp. Sulfoxides, sulfones, and dimeric adducts Forms persistent high-MW compounds (e.g., benzo[b]naphtho[1,2-d]thiophene)
This compound Limited data; likely hydrolyzes to borate and aromatic byproducts Boric acid, deboronated aromatic intermediates Potential boron contamination in aquatic systems
  • Biodegradability : Unlike unsubstituted Benzo[b]naphtho[1,2-d]thiophene, the boronic acid derivative’s environmental fate is less studied. However, microbial degradation of benzothiophenes often generates sulfoxides and sulfones, which are less toxic but may still persist .
  • Toxicity Considerations : The boronic acid group may introduce additional ecotoxicity due to boron’s aquatic toxicity, whereas sulfur-containing metabolites from benzothiophenes can inhibit microbial growth .

Table 4: Commercial Sources and Formulations

Compound Supplier Purity/Formulation Price (Example) Application Domain
This compound Wuxi YunCui Bio 2 mg to 500 g Custom quotes Organic synthesis, materials science
Benzo[b]naphtho[1,2-d]thiophene standard solution Kanto Reagents 10 mg/L in cyclohexane JPY 20,000/10 mL Environmental analysis
Benzo[b]thiophene-5-acetic acid Reference vendors Research-grade (unspecified) Not disclosed Medicinal chemistry
  • Synthetic Utility : The boronic acid derivative is prioritized in catalysis and materials science, while standard solutions of the parent compound are used in environmental monitoring .

Biological Activity

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and research findings.

  • Molecular Formula : C16H11BO2S
  • Molecular Weight : 278.13 g/mol
  • CAS Number : 1447709-01-4

This compound features a boronic acid functional group attached to a complex polycyclic structure, which influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction, where arylboronic acids react with aryl halides in the presence of a palladium catalyst. This method allows for the introduction of various substituents on the thiophene ring, enhancing the compound's pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound inhibited the metabolic activity of A549 lung adenocarcinoma cells with a half-maximal inhibitory concentration (IC50) value as low as 3.6 μM, showing selectivity over normal fibroblast cells (SI = 17.3) .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Selectivity Index
5bA5493.617.3
ControlVA13>20-

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest at the G2/M phase without inducing apoptosis. This suggests that the compound may interfere with mitotic progression rather than promoting cell death directly .

Interaction with Biomolecules

The compound's ability to form covalent bonds with specific biomolecules enhances its application in drug design. Studies have shown that it can interact with tubulin, impacting microtubule dynamics and offering insights into its potential as an anticancer agent . Furthermore, its boronic acid moiety is instrumental in binding to proteins involved in cancer pathways.

Study on Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, indicating potential utility in treating inflammatory diseases .

Toxicology Profile

Toxicology assessments revealed that treatment with a water-soluble salt of this compound did not result in acute toxicity or significant behavioral changes in mice at doses up to 20 mg/kg over 72 hours . This favorable safety profile supports further exploration of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a protocol involves reacting halogenated benzo[b]naphtho[1,2-d]thiophene derivatives (e.g., 5-bromo-substituted analogs) with boronic acid precursors under palladium catalysis. Key steps include:

  • Reaction setup : Use THF/toluene as solvents, aqueous sodium carbonate as a base, and Pd(PPh₃)₄ as a catalyst .
  • Purification : Post-reaction, the product is isolated via liquid-liquid extraction (e.g., CH₂Cl₂/water) and purified using flash chromatography with silica gel .
  • Validation : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm regiochemistry and boronic acid functionality .
  • Mass Spectrometry : HRMS or GCMS to verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (e.g., 254 nm) to assess purity; compare retention times with authenticated standards .

Q. What are the best practices for preparing standardized solutions of this compound?

  • Protocol :

  • Solvent selection : Use anhydrous cyclohexane or toluene to minimize hydrolysis of the boronic acid group.
  • Concentration calibration : Prepare 10 mg/L solutions (as in environmental analysis standards) and validate via UV-Vis spectroscopy at λmax ≈ 280 nm .
  • Storage : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can this compound be integrated into organic electronic devices, and what experimental design considerations apply?

  • Applications : As a building block for triazine-based organic semiconductors (e.g., in OLEDs or photovoltaics) due to its electron-deficient aromatic system .
  • Design considerations :

  • Co-crystallization studies : Optimize π-π stacking interactions by varying substituents on the triazine core.
  • Electrochemical characterization : Use cyclic voltammetry to measure HOMO/LUMO levels; correlate with device performance metrics (e.g., charge mobility) .
  • Stability testing : Evaluate thermal stability via TGA (decomposition temperature >250°C expected) .

Q. What strategies mitigate hydrolysis or oxidation of the boronic acid group during reactions?

  • Stabilization methods :

  • Protection : Convert to boronic esters (e.g., pinacol ester) using 1,2-diols under anhydrous conditions .
  • Reaction medium : Use aprotic solvents (e.g., THF) with degassed reagents to minimize water/oxygen exposure .
  • Additives : Include radical scavengers (e.g., BHT) in photochemical reactions to suppress side reactions .

Q. How can isotopic labeling improve quantification in environmental or metabolic studies?

  • Isotope dilution mass spectrometry (IDMS) :

  • Labeling : Synthesize deuterated analogs (e.g., ²H₄-labeled) via Suzuki coupling with deuterated boronic acids .
  • Workflow : Spike samples with labeled internal standards; quantify using LC-MS/MS (MRM mode) to correct for matrix effects .

Q. What challenges arise in detecting trace amounts of this compound in environmental samples?

  • Analytical hurdles :

  • Matrix interference : Co-eluting PAHs or sulfur-containing compounds in soil/water extracts .
  • Solutions :
  • Sample prep : Use SPE columns (e.g., polystyrene divinylbenzene) for selective enrichment .
  • Detection : Couple UHPLC with atmospheric pressure photoionization (APPI)-MS/MS for enhanced sensitivity (LOQ < 0.1 ng/L) .

Methodological Resources

  • Synthetic protocols : Refer to palladium-catalyzed cross-coupling methodologies in and purification techniques in .
  • Analytical validation : Cross-reference NMR/HRMS data in , and 20.
  • Environmental analysis : Adapt UHPLC-APPI-MS/MS workflows from for trace detection.

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